molecular formula C18H28BNO2 B15092757 1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine CAS No. 1366131-50-1

1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

Cat. No.: B15092757
CAS No.: 1366131-50-1
M. Wt: 301.2 g/mol
InChI Key: PPYXDWMGGQBCSQ-UHFFFAOYSA-N
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Description

1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring attached to a phenyl group, which is further substituted with a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester moiety can be synthesized through the reaction of 4-bromo-3-methylphenylboronic acid with pinacol in the presence of a base such as potassium carbonate.

    Coupling Reaction: The boronic ester is then coupled with piperidine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced to remove the boronic ester group, yielding the corresponding hydrocarbon.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.

Major Products

    Oxidation: 3-Methyl-4-hydroxyphenylpiperidine.

    Reduction: 3-Methyl-4-phenylpiperidine.

    Substitution: Various substituted phenylpiperidines depending on the coupling partner.

Scientific Research Applications

1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those containing piperidine moieties.

    Industry: The compound is used in the production of advanced materials and polymers, where boronic esters play a crucial role in enhancing material properties.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. Additionally, the piperidine ring can interact with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar in structure but contains a pyrazole ring instead of a piperidine ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a piperidine ring.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and a boronic acid pinacol ester group.

Uniqueness

1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine is unique due to the combination of the piperidine ring and the boronic ester group

Properties

CAS No.

1366131-50-1

Molecular Formula

C18H28BNO2

Molecular Weight

301.2 g/mol

IUPAC Name

1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

InChI

InChI=1S/C18H28BNO2/c1-14-13-15(20-11-7-6-8-12-20)9-10-16(14)19-21-17(2,3)18(4,5)22-19/h9-10,13H,6-8,11-12H2,1-5H3

InChI Key

PPYXDWMGGQBCSQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCCC3)C

Origin of Product

United States

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